Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate
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Overview
Description
Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The benzoate ester is then introduced through esterification reactions, often using ethyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation to accelerate the reaction rates and improve yields. This method has been shown to be effective in synthesizing similar compounds, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a pyrimidine derivative. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17(22)13-5-7-14(8-6-13)20-16(21)12(3)24-15-9-11(2)18-10-19-15/h5-10,12H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGQQIIQCINSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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